molecular formula C14H20ClNO B8617043 4-(2-Piperidin-1-yl-ethoxy)benzyl chloride CAS No. 206550-68-7

4-(2-Piperidin-1-yl-ethoxy)benzyl chloride

Cat. No. B8617043
Key on ui cas rn: 206550-68-7
M. Wt: 253.77 g/mol
InChI Key: CVXCWPZVOYBWOJ-UHFFFAOYSA-N
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Patent
US06358943B1

Procedure details

This material is prepared from the amino alcohol 1-[2-(4-Hydroxymethyl-phenoxy)-ethyl]piperidine by treatment with thionyl chloride in THF at 0° C. Resulting solid is used without further purification.
Name
amino alcohol 1-[2-(4-Hydroxymethyl-phenoxy)-ethyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1.NO.S(Cl)([Cl:22])=O>C1COCC1>[Cl:22][CH2:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
amino alcohol 1-[2-(4-Hydroxymethyl-phenoxy)-ethyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(OCCN2CCCCC2)C=C1.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting solid
CUSTOM
Type
CUSTOM
Details
is used without further purification

Outcomes

Product
Name
Type
Smiles
ClCC1=CC=C(OCCN2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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